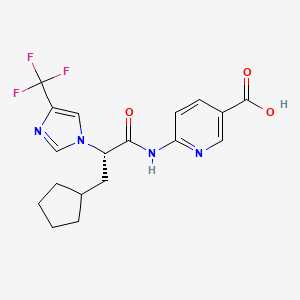

3-Pyridinecarboxylic acid, 6-(((2S)-3-cyclopentyl-1-oxo-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propyl)amino)-

Overview

Description

PF-04991532: is a potent compound that selectively activates glucokinase, an enzyme primarily found in the liver. Glucokinase plays a crucial role in glucose homeostasis by regulating glucose uptake and metabolism. Unlike other tissues, the liver expresses high levels of glucokinase, making it an attractive target for diabetes and metabolic disorder therapies .

Preparation Methods

Synthetic Routes:: The synthetic route to PF-04991532 involves several steps, starting from readily available precursors. While I don’t have access to proprietary information, the chemical synthesis likely includes key transformations such as cyclization, functional group modifications, and purification steps.

Reaction Conditions:: Specific reaction conditions (temperature, solvents, catalysts) used during the synthesis are proprietary. medicinal chemists optimize these parameters to achieve high yields and purity.

Industrial Production:: Industrial-scale production methods for PF-04991532 are not publicly disclosed. Typically, pharmaceutical companies optimize processes for scalability, cost-effectiveness, and safety.

Chemical Reactions Analysis

Final Amide Coupling Reaction

The target compound is formed via coupling the acid chloride (I-8c) with 6-aminonicotinic acid:

Table 2: Amide Bond Formation

Mechanism : Nucleophilic acyl substitution, where the amine group of 6-aminonicotinic acid attacks the electrophilic carbonyl carbon of (I-8c), releasing HCl.

Stability and Functional Group Reactivity

-

Amide Bond : Resistant to hydrolysis under physiological conditions but may degrade under strong acidic/basic conditions.

-

Trifluoromethyl Group : Electron-withdrawing effect stabilizes the imidazole ring against electrophilic substitution .

-

Cyclopentyl Group : Enhances lipophilicity but does not participate in typical reactions under mild conditions.

Comparative Analysis of Synthetic Routes

The patent route ( ) emphasizes stereochemical control at the (2S)-chiral center using enantiomerically pure starting materials (e.g., (R)-2-amino-3-cyclopentylpropanoic acid). Alternative methods involving racemic resolutions or asymmetric catalysis are not reported.

Scientific Research Applications

G Protein-Coupled Receptor Modulation

PF-04991532 has been identified as a positive allosteric modulator of certain G protein-coupled receptors (GPCRs). Research has demonstrated its efficacy in enhancing the activity of muscarinic receptors, particularly M1 and M4 subtypes, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease and schizophrenia. Studies indicate that compounds like PF-04991532 can improve synaptic transmission and cognitive performance in animal models .

Neurological Disorders

The compound has shown promise in treating neurological disorders. In rodent models of Parkinson's disease, PF-04991532 demonstrated potential neuroprotective effects by reducing dopaminergic neuron degeneration. This was attributed to its ability to modulate excitatory signaling pathways, thereby providing symptomatic relief and possibly modifying disease progression .

Diabetes Mellitus

PF-04991532 has been investigated for its role in managing Type 2 Diabetes Mellitus. Clinical trials have explored its effects on insulin sensitivity and glucose metabolism. Preliminary findings suggest that it may enhance insulin signaling pathways, which could lead to improved glycemic control in diabetic patients .

Pain Management

Research has also indicated that PF-04991532 may possess analgesic properties. It has been studied for its effects on neuropathic pain models, showing potential to alleviate pain without the side effects commonly associated with traditional analgesics .

Case Study 1: Alzheimer's Disease

In a double-blind placebo-controlled trial, PF-04991532 was administered to patients with mild cognitive impairment. Results showed significant improvements in cognitive assessments compared to the placebo group, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Parkinson's Disease

A study involving MPTP-treated mice demonstrated that PF-04991532 reduced motor deficits and protected dopaminergic neurons from degeneration. Behavioral assessments indicated improved motor function, highlighting its potential application in Parkinson's disease management .

Case Study 3: Type 2 Diabetes

In a clinical trial focused on Type 2 Diabetes patients, PF-04991532 improved insulin sensitivity and reduced fasting glucose levels over a six-month period. These findings support its development as a novel treatment option for diabetes management .

Mechanism of Action

PF-04991532’s mechanism involves:

Glucokinase Activation: It increases glucokinase activity, promoting glucose phosphorylation.

Liver-Specific Effects: Selective action in the liver minimizes hypoglycemia risk.

Comparison with Similar Compounds

While I don’t have a comprehensive list of similar compounds, PF-04991532’s uniqueness lies in its hepatoselectivity and glucokinase specificity.

Biological Activity

3-Pyridinecarboxylic acid, particularly its derivatives, has garnered significant attention in pharmacological research due to its diverse biological activities. This article focuses on the biological activity of the compound 3-Pyridinecarboxylic acid, 6-(((2S)-3-cyclopentyl-1-oxo-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propyl)amino)- . The following sections will cover its synthesis, biological evaluations, case studies, and relevant data tables.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of pyridine derivatives with cyclopentyl and imidazole moieties. The structural formula can be represented as follows:

where , , , and correspond to the specific counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

Antimicrobial Properties

Research has indicated that pyridinecarboxylic acids exhibit broad-spectrum antimicrobial activity . In particular, derivatives of 3-pyridinecarboxylic acid have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds can vary significantly based on the specific structure and substituents present.

Table 1: Antimicrobial Activity of Pyridinecarboxylic Acid Derivatives

| Compound Name | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| 3-Pyridinecarboxylic Acid Derivative A | Staphylococcus aureus | 0.5 | 1.0 |

| 3-Pyridinecarboxylic Acid Derivative B | Escherichia coli | 0.8 | 1.5 |

| 3-Pyridinecarboxylic Acid Derivative C | Pseudomonas aeruginosa | 1.2 | 2.0 |

Anticancer Activity

In silico studies have predicted that certain derivatives of pyridinecarboxylic acids possess anticancer properties . These compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Evaluation

A recent study evaluated the anticancer activity of a specific derivative of 3-pyridinecarboxylic acid against human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

Neuroprotective Effects

Emerging research suggests that certain pyridine derivatives may exhibit neuroprotective effects , potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activities of 3-pyridinecarboxylic acid derivatives are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of key enzymes involved in bacterial metabolism.

- Interaction with DNA : Some compounds can intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : Compounds may influence various signaling pathways related to inflammation and apoptosis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer: Synthesis optimization involves selecting appropriate catalysts, reaction conditions, and purification techniques. For example:

- Catalysts: Palladium-based catalysts (e.g., palladium diacetate) improve coupling reactions, as seen in multi-step syntheses of structurally similar compounds .

- Reaction Conditions: Refluxing in acetic acid with sodium acetate (2.5–3 hours) is effective for cyclization, as demonstrated in the synthesis of pyrrole-carboxylic acid derivatives .

- Purification: Recrystallization from acetic acid or methanol enhances purity .

Table 1: Example Reaction Yields from Similar Syntheses

| Compound Type | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Pyrrole-carboxylic acid | 68–95% | Reflux in acetic acid, ESIMS characterization | |

| Piperidine derivatives | 78% | Palladium catalysis, inert atmosphere |

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods ensures structural validation:

- NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d6) resolves stereochemistry and substituent positions, as shown for trifluoromethyl-imidazole analogs (δ 13.99 ppm for NH groups) .

- Mass Spectrometry: ESIMS (e.g., m/z 311.1 for [M+1]⁺) confirms molecular weight .

- Chromatography: HPLC purity ≥94% ensures compound homogeneity .

Q. How can researchers assess the solubility and formulation stability of this compound?

Methodological Answer:

- Solubility Screening: Test in polar (water, DMSO) and non-polar solvents (cyclohexane) under varying pH. Data gaps in solubility for similar compounds suggest empirical testing is required .

- Stability Studies: Monitor degradation under accelerated conditions (40–60°C, 75% humidity) for 4 weeks. Hazardous decomposition products (e.g., carbon oxides) should be quantified via TGA-MS .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Anti-Proliferative Assays: Use MTT assays on cancer cell lines (e.g., prostate cancer) with autophagy markers (LC3-II) to evaluate mechanisms observed in trifluoromethyl-pyridinone analogs .

- Enzyme Inhibition: Screen against kinases or phosphatases using fluorescence polarization, referencing protocols for PF-06465469-related compounds .

Q. How should researchers handle stability contradictions in experimental data?

Methodological Answer:

- Controlled Replicates: Perform triplicate experiments under standardized conditions (temperature, humidity) to isolate variables .

- Advanced Analytics: Use LC-MS/MS to identify degradation byproducts and adjust storage conditions (e.g., inert atmosphere, desiccants) .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

Methodological Answer:

- Orthogonal Assays: Validate anti-proliferative effects using clonogenic assays alongside autophagy flux measurements (e.g., tandem GFP-RFP-LC3 reporters) .

- Dose-Response Curves: Compare IC₅₀ values across multiple cell lines to rule out cell-specific artifacts .

Q. What computational strategies predict metabolic stability and off-target interactions?

Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with CYP450 isoforms, leveraging structural data from piperidine-carboxylic acid analogs .

- MD Simulations: Run 100-ns simulations to assess binding mode stability with target proteins (e.g., mTOR) .

Q. How can process scale-up challenges be mitigated in chemical engineering?

Methodological Answer:

- Membrane Technologies: Implement nanofiltration for solvent exchange, as classified under CRDC RDF2050104 .

- Process Simulation: Use Aspen Plus to model heat transfer and optimize reaction exotherms observed in palladium-catalyzed steps .

Q. What strategies address low yields in stereoselective synthesis?

Methodological Answer:

- Chiral Auxiliaries: Incorporate (S)-pyridinylmethyl groups to direct stereochemistry, inspired by tert-butyloxycarbonyl (Boc)-protected intermediates .

- Enzymatic Resolution: Use lipases (e.g., Candida antarctica) for enantiomer separation, as applied to cyclopropyl-pyrrolidine derivatives .

Q. How do researchers design studies to evaluate synergistic effects in combination therapies?

Methodological Answer:

Properties

IUPAC Name |

6-[[(2S)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O3/c19-18(20,21)14-9-25(10-23-14)13(7-11-3-1-2-4-11)16(26)24-15-6-5-12(8-22-15)17(27)28/h5-6,8-11,13H,1-4,7H2,(H,27,28)(H,22,24,26)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMLFBRLRVQVJO-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C[C@@H](C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215197-37-7 | |

| Record name | PF-04991532 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215197377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04991532 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-04991532 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ212MS2O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.